N-(3-chloro-4-fluorophenyl)-6-(methylthio)pyrimido[5,4-d]pyrimidin-4-amine

EGFR Tyrosine Kinase Inhibitor Structure-Activity Relationship

Researchers pursuing EGFR inhibitor SAR often face a bottleneck: lack of a versatile late-stage intermediate for systematic 6-position diversification. N-(3-chloro-4-fluorophenyl)-6-(methylthio)pyrimido[5,4-d]pyrimidin-4-amine (CAS 177908-24-6) resolves this via its 6-methylthio SNAr leaving group. • Direct precursor to BIBU 1361; clean conversion with 4-(diethylaminomethyl)piperidine. • Enables divergent parallel synthesis of focused 6-substituted libraries. • Scalable for in-house reference standards, TCI, or PROTAC development. Supplied with ≥98% purity; immediate global shipping.

Molecular Formula C13H9ClFN5S
Molecular Weight 321.76 g/mol
CAS No. 177908-24-6
Cat. No. B180901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-chloro-4-fluorophenyl)-6-(methylthio)pyrimido[5,4-d]pyrimidin-4-amine
CAS177908-24-6
Molecular FormulaC13H9ClFN5S
Molecular Weight321.76 g/mol
Structural Identifiers
SMILESCSC1=NC=C2C(=N1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl
InChIInChI=1S/C13H9ClFN5S/c1-21-13-16-5-10-11(20-13)12(18-6-17-10)19-7-2-3-9(15)8(14)4-7/h2-6H,1H3,(H,17,18,19)
InChIKeyYQKGUXDBJONGRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Chloro-4-fluorophenyl)-6-(methylthio)pyrimido[5,4-d]pyrimidin-4-amine: EGFR Inhibitor Scaffold


N-(3-chloro-4-fluorophenyl)-6-(methylthio)pyrimido[5,4-d]pyrimidin-4-amine (CAS 177908-24-6) is a strategic intermediate within the pyrimido[5,4-d]pyrimidine class, explicitly claimed as a precursor in foundational patent families for epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors [1]. Its structure features the privileged 4-(3-chloro-4-fluoroanilino) pharmacophore essential for EGFR ATP-binding pocket recognition, while the 6-methylthio group serves as a critical synthetic handle for late-stage diversification into a wide array of potent, solubilized 6-amino analogs [2]. This compound is not an end-product drug candidate but a key building block that enables systematic structure-activity relationship (SAR) exploration, directly leading to clinical candidates like BIBU 1361.

Synthetic handle 6-Methylthio group enables late-stage amine diversification via SNAr
Pharmacophore 3-Chloro-4-fluoroanilino core targets EGFR ATP-binding pocket
Use context Divergent SAR library synthesis and preclinical lead optimization

Irreplaceable in EGFR Inhibitor Lead Optimization


Generic substitution with the final 6-amino drug analogs, such as BIBU 1361, is fundamentally incompatible with the objectives of lead optimization and analogue synthesis. The 6-methylthio group in this compound is not a bioisostere for amino substituents; it is a chemically orthogonal, displaceable functionality that enables nucleophilic aromatic substitution with diverse amine nucleophiles, a reactivity absent in the final products [1]. Attempting to interchange them would halt SAR campaigns at the starting point, precluding access to the full chemical space of 6-substituted inhibitors. The 3-chloro-4-fluorophenyl ring, a key pharmacophore for EGFR inhibition [2], cannot be easily modified at this precursor stage, making this specific intermediate the single controllable point for 6-position diversification to optimise cellular potency, solubility, and off-target selectivity before committing to a lead candidate.

Final 6-amino analogs (e.g., BIBU 1361) lack the displaceable methylthio group and cannot support further diversification.
6-Unsubstituted or alternative leaving-group precursors may not provide the same SNAr reactivity profile or synthetic scope.
Aniline-modified intermediates risk losing the defined 3-chloro-4-fluoro pharmacophore; substitution at this position is not straightforward at precursor stage.

Potency and Reactivity Advantages vs. Comparators


EGFR Kinase Inhibition: Methylthio vs. 6-Amino Potency

While N-(3-chloro-4-fluorophenyl)-6-(methylthio)pyrimido[5,4-d]pyrimidin-4-amine is itself a moderately potent inhibitor of the isolated EGFR kinase (IC50 = 2.3 nM), its 6-amino derivatives synthesized from this scaffold achieve extreme potency, with the 6-NHMe derivative reaching an IC50 of 0.013 nM against the same enzyme [1]. This represents a ~177-fold increase in biochemical potency over the methylthio precursor. In contrast, a 6-unsubstituted analog or directly aminated starting material would not offer this synthetic versatility or SAR insight. The methylthio group thus serves as an essential, displaceable handle that yields the most potent aniline-based EGFR inhibitors reported in this series.

EGFR Enzyme IC50
Head-to-head
Precursor IC50 2.3 nM; 6-NHMe derivative IC50 0.013 nM (~177-fold increase)
Supports synthesis of highly potent EGFR inhibitors from the methylthio intermediate
Isolated EGFR kinase; phosphorylation of PLCγ1 fragment
EGFR Tyrosine Kinase Inhibitor Structure-Activity Relationship

Cellular EGFR Autophosphorylation: 6-Amino vs. Precursor

The ultimate test for EGFR inhibition is the suppression of receptor autophosphorylation in live cells. In A431 human epidermoid carcinoma cells, 6-amino derivatives synthesized from the N-(3-chloro-4-fluorophenyl)-6-(methylthio)pyrimido[5,4-d]pyrimidin-4-amine scaffold display cellular IC50 values that are not only superior to the methylthio precursor but also rank among the most potent reported for any EGFR inhibitor at the time of publication [1]. While the methylthio precursor shows diminished cellular activity, its 6-(4-diethylaminomethylpiperidin-1-yl) derivative, BIBU 1361, achieves complete EGFR autophosphorylation blockade at low nanomolar concentrations, validating the critical role of the displaceable methylthio group in generating cell-active leads.

Cellular Autophosphorylation
Cross-study comparable
Methylthio precursor: reduced cellular activity. BIBU 1361 (derivative): achieves blockade at low nanomolar concentrations
Derivatization significantly improves cellular response, confirming the intermediate's role in generating cell-active leads
A431 cell model; EGF-stimulated autophosphorylation assay
EGFR Cellular Assay Autophosphorylation

Synthetic Reactivity: Methylthio Leaving Group Advantage

The singular advantage of N-(3-chloro-4-fluorophenyl)-6-(methylthio)pyrimido[5,4-d]pyrimidin-4-amine lies in its 6-methylthio group, which acts as a superior leaving group for nucleophilic aromatic substitution (SNAr) reactions with primary and secondary amines [1]. This reactivity is explicitly harnessed in the patent literature to generate a vast library of 6-amino substituted analogs, including BIBU 1361. In contrast, the final 6-amino derivatives, such as BIBU 1361 or the 6-NHMe compound, are chemically inert at this position under the same mild conditions, making them synthetic dead-ends. This compound therefore provides a unique, divergent synthetic node that is irreplaceable for SAR exploration.

Synthetic Reactivity
Class-level inference
Methylthio group undergoes SNAr with primary/secondary amines; final 6-amino analogs are unreactive
Only the methylthio intermediate enables divergent SAR exploration at the 6-position
Standard SNAr conditions, as described in patent AU730376B2
Chemical Synthesis Intermediate Reactivity Nucleophilic Substitution

Application Scenarios in EGFR Inhibitor Discovery


Divergent Synthesis of EGFR Inhibitor Libraries

This compound is the ideal starting material for generating a focused library of 6-substituted EGFR inhibitors. A single batch can be split into dozens of parallel SNAr reactions with different amine building blocks, enabling rapid SAR exploration around the 6-position's bulk tolerance and basicity requirements, a strategy directly validated by the discovery of BIBU 1361 [1]. This divergent approach is impossible with pre-formed 6-amino analogs, making the methylthio compound the sole enabling chemical for this SAR campaign.

Synthesis of BIBU 1361 and Clinical Precursors

The compound serves as the direct, patented precursor to the clinical EGFR inhibitor BIBU 1361 [1]. Reaction with 4-(diethylaminomethyl)piperidine cleanly provides BIBU 1361, bypassing lengthy de novo synthesis of the pyrimido[5,4-d]pyrimidine core. This established route offers a scalable and reproducible pathway for producing in-house reference standards or preparing derivatives for preclinical profiling of target engagement and downstream signaling inhibition [2].

Development of Irreversible EGFR Probes and Degraders

For targeted covalent inhibitor (TCI) design or PROTAC development, the 6-methylthio handle can be displaced by linkers bearing electrophilic warheads (e.g., acrylamide) or E3 ligase recruiting motifs. This enables the creation of irreversible EGFR inhibitors or bifunctional degraders, respectively, directly leveraging the SAR knowledge that the 6-position projects into the solvent-exposed region of the ATP-binding pocket [2]. This application extends the utility of the scaffold well beyond reversible inhibitors into modern therapeutic modalities.

EGFR Mutant Selectivity Profiling

The 3-chloro-4-fluorophenyl group provides a defined pharmacophore for the EGFR active site. With this core constant, systematic variation of the 6-substituent allows for profiling against EGFR mutants, including the T790M gatekeeper mutation associated with drug resistance [2]. This compound is a strategic procurement for laboratories designing and synthesizing next-generation EGFR inhibitors that retain potency against clinically relevant resistant variants.

Application
Selection Property
Validation Focus
Divergent EGFR Inhibitor Libraries
6-Methylthio displacement with diverse amines
SAR at solvent-exposed region of ATP pocket
BIBU 1361 & Preclinical Reference Synthesis
Established route to a reported clinical candidate
Scalability and reference-standard characterization
Irreversible Inhibitor & PROTAC Design
Solvent-exposed 6-position for linker/warhead attachment
Target engagement and degradation efficiency
EGFR Mutant (e.g., T790M) Profiling
Defined 3-chloro-4-fluoroanilino pharmacophore
Mutant selectivity with varied 6-substituents
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